Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate
Overview
Description
Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a bromine atom at the 2-position, a tert-butyl group at the 6-position, and a hydroxy group at the 3-position on the isonicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate typically involves the bromination of ethyl 6-(tert-butyl)-3-hydroxyisonicotinate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: PCC in dichloromethane or Jones reagent in acetone.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 2-azido-6-(tert-butyl)-3-hydroxyisonicotinate or 2-thiocyanato-6-(tert-butyl)-3-hydroxyisonicotinate.
Oxidation: Formation of ethyl 2-bromo-6-(tert-butyl)-3-oxoisonicotinate.
Reduction: Formation of ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinol.
Scientific Research Applications
Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of brominated isonicotinates on biological systems, including their potential as antimicrobial or anticancer agents.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxy group can participate in hydrogen bonding or halogen bonding interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate can be compared with other brominated isonicotinates, such as:
Ethyl 2-bromo-3-hydroxyisonicotinate: Lacks the tert-butyl group, which may affect its steric properties and reactivity.
Ethyl 2-bromo-6-methyl-3-hydroxyisonicotinate: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.
Ethyl 2-chloro-6-(tert-butyl)-3-hydroxyisonicotinate: The chlorine atom may result in different reactivity and biological activity compared to the bromine atom.
Properties
IUPAC Name |
ethyl 2-bromo-6-tert-butyl-3-hydroxypyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-5-17-11(16)7-6-8(12(2,3)4)14-10(13)9(7)15/h6,15H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIOCCIHGLBVLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1O)Br)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161713 | |
Record name | Ethyl 2-bromo-6-(1,1-dimethylethyl)-3-hydroxy-4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701161713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868047-75-0 | |
Record name | Ethyl 2-bromo-6-(1,1-dimethylethyl)-3-hydroxy-4-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868047-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-bromo-6-(1,1-dimethylethyl)-3-hydroxy-4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701161713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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